Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Lipophilicity Drug-likeness ADME prediction

Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 167371-91-7; molecular formula C₁₁H₁₂ClN₃O₂; MW 253.68 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine class—a privileged fused N-heterocyclic scaffold widely exploited in kinase inhibitor drug discovery. The compound possesses three synthetically orthogonal functional handles: a 7-chloro leaving group amenable to nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling, a 5-ethyl substituent for lipophilic and steric modulation of target binding pockets, and a 3-carboxylate ethyl ester that serves as a pro-functional group for amidation, hydrolysis, or reduction.

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
CAS No. 167371-91-7
Cat. No. B3245277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS167371-91-7
Molecular FormulaC11H12ClN3O2
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=NN2C(=C1)Cl)C(=O)OCC
InChIInChI=1S/C11H12ClN3O2/c1-3-7-5-9(12)15-10(14-7)8(6-13-15)11(16)17-4-2/h5-6H,3-4H2,1-2H3
InChIKeyUDPPEWNWXXHGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 167371-91-7): Procurement-Grade Overview for Medicinal Chemistry and Kinase-Targeted Library Synthesis


Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 167371-91-7; molecular formula C₁₁H₁₂ClN₃O₂; MW 253.68 g/mol) belongs to the pyrazolo[1,5-a]pyrimidine class—a privileged fused N-heterocyclic scaffold widely exploited in kinase inhibitor drug discovery [1]. The compound possesses three synthetically orthogonal functional handles: a 7-chloro leaving group amenable to nucleophilic aromatic substitution (SₙAr) and transition-metal-catalyzed cross-coupling, a 5-ethyl substituent for lipophilic and steric modulation of target binding pockets, and a 3-carboxylate ethyl ester that serves as a pro-functional group for amidation, hydrolysis, or reduction. PubChem-computed physicochemical properties include an XLogP3 of 2.3, a topological polar surface area (TPSA) of 56.5 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and four rotatable bonds [2]. The compound is listed in the STN Registry as a reference substance in the TYK2 inhibitor patent portfolio assigned to Nimbus Lakshmi, Inc. (US 2022/0356184), confirming its relevance to a clinically important autoimmune and inflammatory disease target program [3].

Why Ethyl 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate Cannot Be Replaced by In-Class Analogs: Structural and Physicochemical Differentiation Evidence


Despite sharing the pyrazolo[1,5-a]pyrimidine core, closely related analogs differ in at least one critical substituent that materially alters their synthetic utility, physicochemical profile, or biological target engagement potential. The 7-chloro group is essential for downstream diversification via cross-coupling or SₙAr reactions; its removal eliminates the primary reactive handle. The 5-ethyl substituent contributes a quantifiable ~0.4 log unit increase in XLogP3 per methylene unit versus the 5-H and 5-methyl analogs [1][2], directly affecting predicted membrane permeability and non-specific protein binding. The 3-ethyl ester serves as a latent carboxylic acid for bioconjugation or amide library generation; analogs lacking this group (e.g., CAS 167371-39-3) have a TPSA approximately 26 Ų lower, substantially altering solubility and oral bioavailability predictions according to Lipinski and Veber rule criteria . Consequently, each substitution pattern encodes a distinct property vector, and ad hoc replacement of the target compound with a des-ethyl, des-chloro, or des-ester analog introduces uncontrolled variables into any synthetic sequence or biological assay, invalidating quantitative SAR conclusions and procurement specifications.

Ethyl 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Quantitative Differential Evidence Against Four Closest Structural Analogs


XLogP3 Lipophilicity Differentiation Across the 5-Position Alkyl Series (5-H → 5-Me → 5-Et)

The target compound (5-ethyl) exhibits an XLogP3 of 2.3, representing a quantifiable and incremental increase in computed lipophilicity relative to its two closest 5-position analogs. The 5-unsubstituted ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 749216-54-4) has a reported LogP of 1.56 , while the 5-methyl analog (CAS 58347-48-1) has a PubChem-computed XLogP3 of 1.9 [2]. The stepwise addition of one methylene unit therefore adds approximately +0.34–0.40 log units to the partition coefficient, providing medicinal chemists with a tunable lipophilicity parameter when designing compound libraries targeting intracellular kinase ATP-binding pockets, where balanced LogP (typically 1–4) is critical for cell permeability and avoiding promiscuous off-target binding.

Lipophilicity Drug-likeness ADME prediction Physicochemical profiling

TPSA Differential Between 3-Carboxylate Ester and Non-Ester Core Scaffold Analog

The target compound possesses a topological polar surface area (TPSA) of 56.5 Ų contributed primarily by the 3-carboxylate ethyl ester and the pyrimidine nitrogen atoms [1]. In contrast, the des-ester analog 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine (CAS 167371-39-3) has a molecular formula of C₈H₈ClN₃ and an estimated TPSA of approximately 30.2 Ų—considerably below the 60 Ų threshold commonly associated with optimal oral absorption . The 26.3 Ų difference places the target compound in a more favorable position for balancing passive permeability with aqueous solubility, a critical consideration for any medicinal chemistry campaign that requires the core intermediate to yield final compounds with drug-like physicochemical profiles.

Polar surface area Oral bioavailability Veber rules Scaffold selection

PDE2 Enzyme Inhibitory Activity: Scaffold-Level Kinase Engagement Evidence via the 5-Methyl Analog

Although no direct biochemical IC₅₀ or Kᵢ has been publicly reported for the target compound itself, the closest structurally characterized analog—ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 58347-48-1)—has been evaluated for phosphodiesterase 2 (PDE2) inhibitory activity and returned a Kᵢ value of 4,790 nM (4.79 μM) as documented in BindingDB, sourced from U.S. Patent US 10,647,727 (Example 3, Merck Sharp & Dohme) [1]. This demonstrates that the 5-alkyl-7-chloro-3-ethoxycarbonyl-pyrazolo[1,5-a]pyrimidine pharmacophore engages the PDE2 catalytic site with measurable affinity. Given that PDE2 and various protein kinases share an evolutionarily conserved nucleotide-binding fold, this scaffold-level binding evidence supports the broader utility of the 5-ethyl variant as a starting point for kinase-focused library enumeration.

Phosphodiesterase 2 Kinase binding Scaffold validation BindingDB

TYK2 Kinase Inhibitor Patent Portfolio: Evidence of Industrial Relevance as a Key Intermediate

CAS 167371-91-7 is explicitly registered in the STN database and cited as a reference substance within the TYK2 (Tyrosine Kinase 2) inhibitor patent application US 2022/0356184 A1, assigned to Nimbus Lakshmi, Inc. [1]. TYK2 is a validated therapeutic target in autoimmune and inflammatory diseases, with the TYK2 inhibitor deucravacitinib (Sotyktu™) having received FDA approval for plaque psoriasis in 2022. The inclusion of this specific CAS number in a professionally prosecuted patent family—now partially acquired by Takeda Pharmaceutical Company—indicates that the compound was employed as either a synthetic intermediate or a comparative reference compound during the development of a clinical-stage TYK2 inhibitor program. In contrast, no analogous patent citation was identified for the 5-methyl (58347-48-1), 5-H (749216-54-4), or des-ester (167371-39-3) analogs in the TYK2 patent landscape as of the search date.

TYK2 Autoimmune disease Kinase inhibitor Patent landscape

Rotatable Bond Count and Molecular Flexibility: Conformational Pre-organization Differences vs. the 5-Methyl Analog

The target compound contains 4 rotatable bonds (ethyl ester: 3; 5-ethyl C–C: 1), compared to 3 rotatable bonds in the 5-methyl analog (CAS 58347-48-1) [1][2]. The additional rotatable bond arises from the 5-ethyl substituent (CH₂–CH₃ rotation) vs. the 5-methyl group. According to Veber's analysis of oral bioavailability in rats, the sum of rotatable bonds ≤10 (combined with TPSA ≤140 Ų) is associated with higher probability of acceptable oral bioavailability. While both compounds fall within this range, the extra rotatable bond introduces a measurable difference in conformational entropy cost upon target binding. For fragment-based drug design and scaffold optimization programs, this Δ of 1 rotatable bond can translate to meaningful differences in ligand efficiency metrics (LE, LLE, LELP) when the scaffold is elaborated into larger lead-like molecules.

Conformational entropy Ligand efficiency Rotatable bonds Molecular flexibility

Ethyl 7-Chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement and Library Design


TYK2 and JAK-Family Kinase Inhibitor Lead Optimization Programs

The explicit citation of CAS 167371-91-7 in the Nimbus Lakshmi TYK2 inhibitor patent (US 2022/0356184 A1) [1] establishes this compound as a precedented intermediate for TYK2-targeted drug discovery. Medicinal chemistry teams pursuing TYK2 or broader JAK-family (JAK1, JAK2, JAK3, TYK2) inhibitors should select this specific 5-ethyl-7-chloro-3-ester scaffold over the 5-methyl or 5-H analogs because the patent linkage provides a defensible starting point for SAR exploration and reduces the risk of investing synthetic effort in a scaffold that lacks demonstrated relevance to the target class. The 7-chloro handle enables late-stage diversification via Buchwald-Hartwig, Suzuki-Miyaura, or Sonogashira coupling to explore the solvent-exposed or hinge-binding regions of the kinase ATP pocket, while the 3-ester permits conversion to amides, acids, or alcohols for vector diversification.

Focused Kinase Library Synthesis Requiring Tunable Lipophilicity (LogP 1.6–2.3 Range)

For parallel synthesis libraries targeting intracellular kinases where balanced lipophilicity is critical for cell permeability and selectivity, the target compound (XLogP3 = 2.3) [2] provides a LogP that is 0.74 units higher than the 5-H analog (LogP = 1.56) and 0.4 units higher than the 5-methyl analog (XLogP3 = 1.9) [3]. This graded lipophilicity series (5-H → 5-Me → 5-Et) enables systematic exploration of the lipophilic tolerance of a given kinase ATP-binding site without altering the core heterocycle or the positions of the reactive handles. Procurement of all three analogs as a matched set is recommended for comprehensive SAR, but the 5-ethyl variant should be prioritized when the target binding site is known or predicted to contain a hydrophobic sub-pocket adjacent to the 5-position of the pyrimidine ring.

PDE2/PDE Family Inhibitor Discovery Using the Pyrazolo[1,5-a]pyrimidine Scaffold

The low-micromolar PDE2 binding affinity (Kᵢ = 4.79 μM) demonstrated by the 5-methyl analog [4] confirms that the 5-alkyl-7-chloro-3-ethoxycarbonyl-pyrazolo[1,5-a]pyrimidine scaffold can productively engage the cyclic nucleotide phosphodiesterase catalytic domain. Researchers initiating PDE2 or pan-PDE inhibitor programs should select the 5-ethyl variant as a core intermediate because the added steric bulk and lipophilicity at the 5-position may enhance affinity for PDE isoforms with larger hydrophobic pockets adjacent to the substrate-binding site. The 7-chloro substituent also serves as a versatile diversification point for introducing substituents that probe the metal-ion-binding pharmacophore (typically oriented toward the 7-position of the pyrazolo[1,5-a]pyrimidine ring system).

Building Block for DNA-Encoded Library (DEL) and High-Throughput Chemistry Platforms

The target compound's three orthogonal reactive centers—7-Cl (SₙAr/cross-coupling), 3-COOEt (amidation/hydrolysis), and 5-Et (inert under most derivatization conditions)—make it an ideal trifunctional building block for DNA-encoded library (DEL) synthesis and automated high-throughput chemistry workflows. The 98% purity specification reported by commercial vendors meets the typical >95% purity threshold required for DEL chemistry, where intermediate purity directly impacts the fidelity of DNA barcode encoding. In contrast, the des-ester analog (CAS 167371-39-3) lacks the 3-position functional handle, reducing the maximum diversity vectors from three to two and limiting the chemical space accessible from a single scaffold core. The 4 rotatable bonds [2] provide sufficient conformational flexibility for the final elaborated compounds to adopt diverse binding conformations across different protein targets.

Quote Request

Request a Quote for Ethyl 7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.